Ethyl 3-hydroxy-3-(trifluoromethyl)hexahydroisoxazolo[3,2-c][1,4]oxazine-2-carboxylate
Overview
Description
Ethyl 3-hydroxy-3-(trifluoromethyl)hexahydroisoxazolo[3,2-c][1,4]oxazine-2-carboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group and a hexahydroisoxazolo ring.
Preparation Methods
The synthesis of Ethyl 3-hydroxy-3-(trifluoromethyl)hexahydroisoxazolo[3,2-c][1,4]oxazine-2-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of ethyl 3-hydroxy-3-(trifluoromethyl)hexahydroisoxazolo with oxazine-2-carboxylate under specific conditions such as controlled temperature and pH . Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 3-hydroxy-3-(trifluoromethyl)hexahydroisoxazolo[3,2-c][1,4]oxazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles in the presence of suitable catalysts
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-hydroxy-3-(trifluoromethyl)hexahydroisoxazolo[3,2-c][1,4]oxazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-3-(trifluoromethyl)hexahydroisoxazolo[3,2-c][1,4]oxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The hexahydroisoxazolo ring structure allows for specific binding interactions with biological molecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Ethyl 3-hydroxy-3-(trifluoromethyl)hexahydroisoxazolo[3,2-c][1,4]oxazine-2-carboxylate can be compared with similar compounds such as:
This compound analogs: These compounds have similar structures but may differ in the substituents attached to the ring.
Trifluoromethylated compounds: These compounds share the trifluoromethyl group, which imparts unique chemical properties.
Hexahydroisoxazolo derivatives: These compounds have the hexahydroisoxazolo ring but may vary in other functional groups
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-hydroxy-3-(trifluoromethyl)-3a,4,6,7-tetrahydro-2H-[1,2]oxazolo[3,2-c][1,4]oxazine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO5/c1-2-18-8(15)7-9(16,10(11,12)13)6-5-17-4-3-14(6)19-7/h6-7,16H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWAFGLVHKJGKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C2COCCN2O1)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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